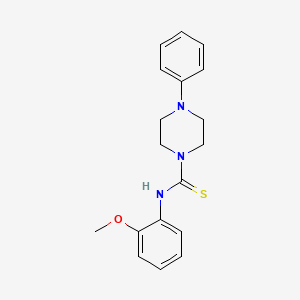
N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives with a carbothioamide functional group. The compound is of interest due to its potential physicochemical properties and biological activities, which may include antimicrobial properties as suggested by related compounds in the literature .
Synthesis Analysis
The synthesis of related piperazine carbothioamide derivatives typically involves multi-step reactions, starting with the formation of the piperazine moiety followed by the introduction of the carbothioamide group. For instance, a similar compound, N'-[(2,4-dihydroxyphenyl) methylidene]-4-(4-fluorophenyl) piperazine-1-carbothiohydrazide, was synthesized through a three-stage intermediate process and crystallized from a methanol solution . Another related compound, N^1-phenylhydrazine-1,2-bis(carbothioamide), was synthesized by reacting phenylisothiocyanate with thiosemicarbazide and refluxing the mixture in ethanol . These methods provide a basis for the synthesis of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of piperazine carbothioamide derivatives is characterized by the presence of a piperazine ring, which is a six-membered heterocyclic moiety containing two nitrogen atoms. The carbothioamide group is typically attached to one of the nitrogen atoms of the piperazine ring. Spectroscopic techniques such as ^1H NMR, ^13C NMR, and mass spectrometry are commonly used to elucidate the structure of these compounds . The molecular structure of the specific compound , however, is not directly provided in the papers.
Chemical Reactions Analysis
Piperazine carbothioamide derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The carbothioamide group, for example, can participate in nucleophilic addition reactions or serve as a ligand in metal complexation, as seen in the terbium complex of a related compound . The alkoxyphenyl moiety, such as the methoxy group in N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, may also influence the reactivity and interaction of the compound with other chemical entities.
Physical and Chemical Properties Analysis
The physicochemical properties of piperazine carbothioamide derivatives include melting point, solubility, surface activity, dissociation constant, and lipophilicity parameters such as partition coefficient and capacity factor from HPLC . These properties are crucial for understanding the behavior of the compound in various environments, which is essential for its potential application in pharmaceuticals or other industries. The specific physical and chemical properties of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide would need to be determined experimentally, as they are not detailed in the provided papers.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interaction Studies
The compound, closely related to N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, has been explored for its crystal structure and molecular interactions. A study by Kumara et al. (2017) focused on the crystal structure and Hirshfeld surface analysis of a similar compound, revealing insights into its molecular interactions and crystal packing. The study provides a foundational understanding of the structural characteristics of these compounds, which is crucial for their application in scientific research (Kumara et al., 2017).
Corrosion Inhibition
Research by About et al. (2020) on two 8-hydroxyquinoline analogs, closely related to the specified compound, demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. This study highlighted the potential of these compounds in protecting metals from corrosion, an application with significant implications for materials science and engineering (About et al., 2020).
Antimicrobial and Hypoglycemic Activities
A series of adamantane-isothiourea hybrid derivatives, involving a similar structural framework, showed notable antimicrobial activity against pathogenic bacteria and fungi. Additionally, some derivatives demonstrated hypoglycemic activities in diabetic rat models, suggesting potential therapeutic applications for diseases such as diabetes and infections (Al-Wahaibi et al., 2017).
Synthesis and Evaluation of Antimicrobial Activities
The synthesis of eperezolid-like molecules, which share a structural resemblance with the compound , was investigated for their antimicrobial activities. This research provides insights into the synthetic pathways and biological efficacy of phenylpiperazine derivatives, highlighting their potential in developing new antimicrobial agents (Yolal et al., 2012).
Antidepressant and Anxiolytic Effects
Phenylpiperazine derivatives have been studied for their potential antidepressant and anxiolytic effects in animal models. This research indicates the therapeutic potential of these compounds in treating mood disorders, providing a basis for further investigation into their mechanisms of action and clinical applications (Pytka et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-22-17-10-6-5-9-16(17)19-18(23)21-13-11-20(12-14-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAUBSHNBWDPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)
![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)
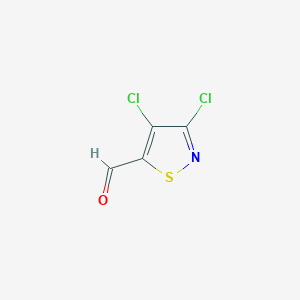

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)
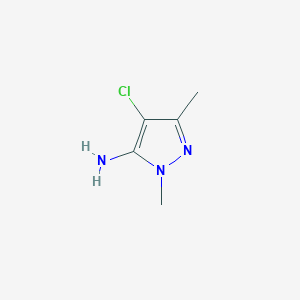
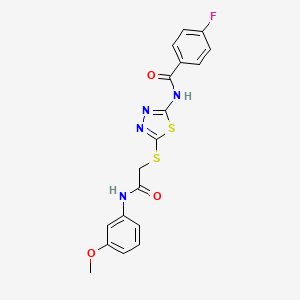
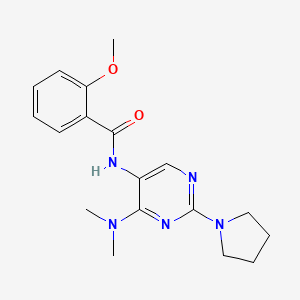
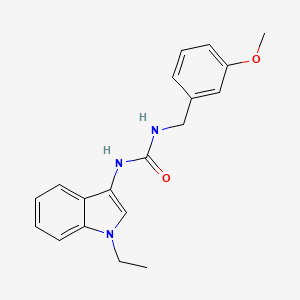
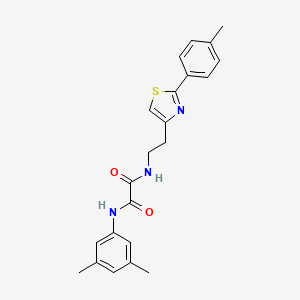

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)